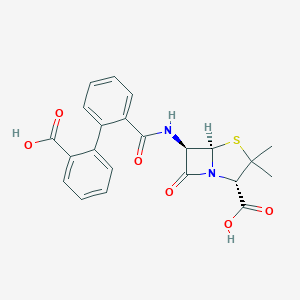

2-(2'-Carboxyphenyl)benzoyl-6-aminopenicillanic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

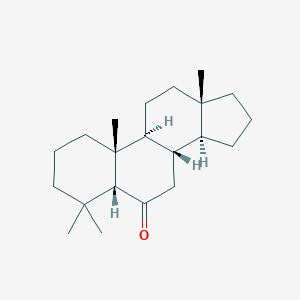

2-(2'-Carboxyphenyl)benzoyl-6-aminopenicillanic acid, also known as carbenicillin, is a semi-synthetic penicillin antibiotic. It was first introduced in the 1970s as a broad-spectrum antibiotic with activity against both gram-positive and gram-negative bacteria. Carbenicillin is unique in its ability to penetrate the outer membrane of gram-negative bacteria, making it effective against a wide range of bacterial infections.

Mechanism Of Action

Carbenicillin inhibits bacterial cell wall synthesis by interfering with the final stages of peptidoglycan synthesis. It binds to and inhibits the enzymes responsible for cross-linking the peptidoglycan chains, leading to weakened cell walls and bacterial lysis.

Biochemical And Physiological Effects

Carbenicillin has been shown to have a low toxicity profile in animal studies. It is rapidly excreted by the kidneys and does not accumulate in the body. However, like all antibiotics, 2-(2'-Carboxyphenyl)benzoyl-6-aminopenicillanic acidn can disrupt the normal gut microbiota and lead to secondary infections.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-(2'-Carboxyphenyl)benzoyl-6-aminopenicillanic acidn is its broad-spectrum activity against gram-negative bacteria. It is also stable in the presence of beta-lactamases, which are enzymes that can degrade other penicillins. However, 2-(2'-Carboxyphenyl)benzoyl-6-aminopenicillanic acidn is less effective against some gram-positive bacteria and can be inactivated by some bacterial enzymes.

Future Directions

Future research on 2-(2'-Carboxyphenyl)benzoyl-6-aminopenicillanic acidn could focus on improving its effectiveness against gram-positive bacteria and reducing its susceptibility to bacterial enzymes. There is also potential for the development of new derivatives of 2-(2'-Carboxyphenyl)benzoyl-6-aminopenicillanic acidn with improved pharmacological properties. Additionally, further studies could investigate the potential use of 2-(2'-Carboxyphenyl)benzoyl-6-aminopenicillanic acidn in combination therapy with other antibiotics to enhance its efficacy.

Synthesis Methods

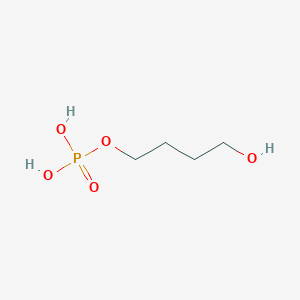

Carbenicillin is synthesized from 6-aminopenicillanic acid, which is obtained from the fermentation of Penicillium chrysogenum. The 6-aminopenicillanic acid is then chemically modified to add a carboxyl group at the 2-position of the phenyl ring and a benzoyl group at the 6-position of the penicillin ring. The resulting compound is 2-(2'-Carboxyphenyl)benzoyl-6-aminopenicillanic acidn.

Scientific Research Applications

Carbenicillin has been widely used in scientific research as an antibiotic for bacterial culture and selection. It is commonly used in molecular biology and genetic engineering to maintain plasmids that carry antibiotic resistance genes. Carbenicillin is also used in microbiology to select for bacteria that have taken up foreign DNA through transformation.

properties

CAS RN |

14796-35-1 |

|---|---|

Product Name |

2-(2'-Carboxyphenyl)benzoyl-6-aminopenicillanic acid |

Molecular Formula |

C22H20N2O6S |

Molecular Weight |

440.5 g/mol |

IUPAC Name |

(2S,5R,6R)-6-[[2-(2-carboxyphenyl)benzoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C22H20N2O6S/c1-22(2)16(21(29)30)24-18(26)15(19(24)31-22)23-17(25)13-9-5-3-7-11(13)12-8-4-6-10-14(12)20(27)28/h3-10,15-16,19H,1-2H3,(H,23,25)(H,27,28)(H,29,30)/t15-,16+,19-/m1/s1 |

InChI Key |

WBCAUHBSTJESRM-JTDSTZFVSA-N |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C3=CC=CC=C3C4=CC=CC=C4C(=O)O)C(=O)O)C |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C3=CC=CC=C3C4=CC=CC=C4C(=O)O)C(=O)O)C |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C3=CC=CC=C3C4=CC=CC=C4C(=O)O)C(=O)O)C |

Other CAS RN |

14796-35-1 |

synonyms |

2-(2'-carboxyphenyl)benzoyl-6-aminopenicillanic acid 2-CBAPA |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[(Dimethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B77235.png)

![6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B77250.png)